![molecular formula C29H28N2O3S B3055309 Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 6387-30-0](/img/no-structure.png)

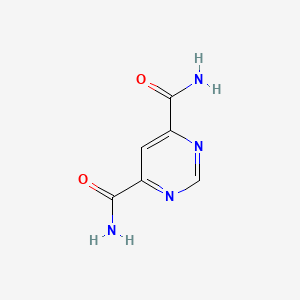

Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

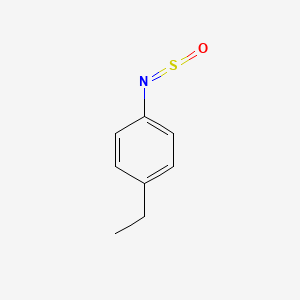

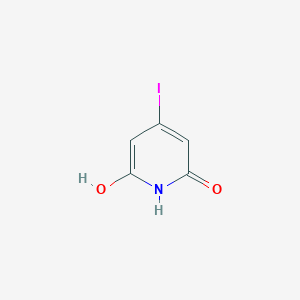

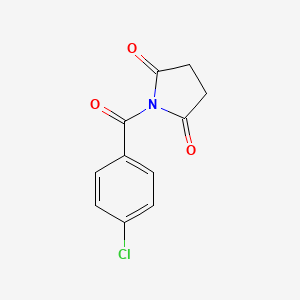

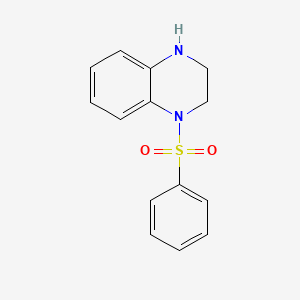

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. It includes a quinoline moiety, which is a bicyclic aromatic system, and a benzothiophene, which is a fused ring system containing a sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinoline and benzothiophene moieties, followed by various functional group interconversions and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions, depending on the reaction conditions and reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure. For example, it would be expected to have a relatively high molecular weight and may have limited solubility in water due to its large number of aromatic rings .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-inflammatory Potential

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been explored for its potential in creating antimicrobial and anti-inflammatory agents. Compounds derived from it exhibit promising biological activities, suggesting its potential use in developing new therapeutic agents (Narayana et al., 2006).

Synthesis of Novel Heterocyclic Compounds

The chemical versatility of related compounds allows for the synthesis of novel perianellated tetracyclic heteroaromatics and various fused quinoline heterocycles, highlighting the compound's role in the development of new chemical entities with potential applications in various fields (Mekheimer et al., 2005).

Structural Studies and Chemical Transformations

Structural analysis and recyclization reactions of similar compounds have been studied, emphasizing the compound's importance in understanding complex chemical transformations and aiding in the design of structurally unique molecules (Shipilovskikh et al., 2014).

Applications in Optoelectronics

A novel derivative has been synthesized and utilized for fabricating nanostructured films in optoelectronic applications. This highlights the potential use of the compound in the field of material science, particularly in the development of organic photodiodes (Elkanzi et al., 2020).

Development of Fluorescent Dyes

Derivatives of the compound have been synthesized and shown promising results as fluorescent dyes, indicating potential applications in fields such as display technology and biochemical imaging (Bojinov & Grabchev, 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the condensation of 4-ethylphenyl-2-nitrobenzoate with 2-aminobenzophenone, followed by reduction of the nitro group and subsequent cyclization to form the tetrahydrobenzothiophene ring. The resulting compound is then reacted with ethyl chloroformate and triethylamine to form the final product.", "Starting Materials": [ "4-ethylphenyl-2-nitrobenzoate", "2-aminobenzophenone", "sodium borohydride", "acetic acid", "ethanol", "ethyl chloroformate", "triethylamine" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenyl-2-nitrobenzoate with 2-aminobenzophenone in the presence of sodium borohydride and acetic acid to form the intermediate 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]benzoic acid.", "Step 2: Reduction of the nitro group in the intermediate using ethanol and sodium borohydride to form the corresponding amine.", "Step 3: Cyclization of the amine with acetic acid and heat to form the tetrahydrobenzothiophene ring.", "Step 4: Reaction of the resulting compound with ethyl chloroformate and triethylamine to form Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate." ] } | |

Número CAS |

6387-30-0 |

Fórmula molecular |

C29H28N2O3S |

Peso molecular |

484.6 g/mol |

Nombre IUPAC |

ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C29H28N2O3S/c1-3-18-13-15-19(16-14-18)24-17-22(20-9-5-7-11-23(20)30-24)27(32)31-28-26(29(33)34-4-2)21-10-6-8-12-25(21)35-28/h5,7,9,11,13-17H,3-4,6,8,10,12H2,1-2H3,(H,31,32) |

Clave InChI |

HMHFQFSULDXOOG-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC |

SMILES canónico |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3055227.png)

![1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione](/img/structure/B3055229.png)